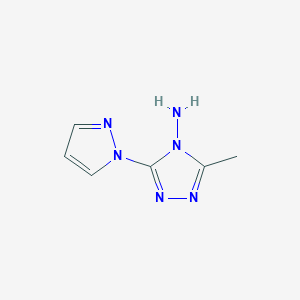![molecular formula C23H14I2N2O3S B14949526 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 5800-01-1](/img/structure/B14949526.png)
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a diiodophenyl group, a thioxodihydro-pyrimidinedione core, and a hydroxyphenylmethylene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidinedione structure, followed by the introduction of the diiodophenyl and hydroxyphenylmethylene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反応の分析
Types of Reactions
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diiodophenyl group can be reduced to form deiodinated derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- **5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE shares structural similarities with other heterocyclic compounds, such as imidazoles and thiazoles.
Unique Features: The presence of the diiodophenyl group and the specific arrangement of functional groups make this compound unique in its chemical and biological properties.
Comparison
Compared to other similar compounds, 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE exhibits distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
5800-01-1 |
|---|---|
分子式 |
C23H14I2N2O3S |
分子量 |
652.2 g/mol |
IUPAC名 |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H14I2N2O3S/c24-18-12-14(13-19(25)20(18)28)11-17-21(29)26(15-7-3-1-4-8-15)23(31)27(22(17)30)16-9-5-2-6-10-16/h1-13,28H |
InChIキー |
JCTWIYPFMBSMSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)C(=O)N(C2=S)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
